4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(3-chloroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-3,6H,4-5H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYXHCXIVNUOJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353714 | |
| Record name | 4-[(3-chlorophenyl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15386-96-6 | |
| Record name | 4-[(3-chlorophenyl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The synthesis proceeds via nucleophilic attack of the amine group of 3-chloroaniline on the electrophilic carbonyl carbon of succinic anhydride, leading to ring opening and formation of the amide intermediate. The reaction is typically conducted under mild conditions to avoid side reactions such as over-amination or polymerization.
Experimental Procedure
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Reagents and Solvents :
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Succinic anhydride (CAS 108-30-5)
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3-Chloroaniline (CAS 108-42-9)
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Toluene (anhydrous)
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Hydrochloric acid (dilute, for work-up)
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Ethanol (for recrystallization)
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Steps :
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Dissolve succinic anhydride (0.01 mol) in toluene (25 mL).
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Slowly add 3-chloroaniline (0.01 mol) dissolved in toluene (20 mL) with stirring.
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Stir the mixture at room temperature for 1 hour and allow it to stand for an additional hour.
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Acidify with dilute HCl to precipitate unreacted 3-chloroaniline.
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Filter the solid product, wash with water, and recrystallize from ethanol.
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Reaction Conditions :
Optimization and Scalability
Solvent Selection
Toluene is preferred due to its low polarity, which facilitates the precipitation of the product. Alternative solvents like acetone or dichloromethane may increase reaction rates but risk side reactions.
Stoichiometry and Purity
A 1:1 molar ratio of succinic anhydride to 3-chloroaniline minimizes by-products. Excess 3-chloroaniline is removed during the acidic work-up, ensuring high purity (>95%).
Recrystallization
Ethanol is ideal for recrystallization, producing colorless crystals with a melting point of 168–170°C (literature value).
Characterization and Validation
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In the field of organic chemistry, this compound serves as an intermediate in the synthesis of various organic compounds. Its unique structural features allow it to participate in several chemical reactions, including:
- Oxidation: Producing quinones or other oxidized derivatives.
- Reduction: Converting to amines or other reduced forms.
- Substitution Reactions: The aromatic ring can undergo electrophilic substitution, such as nitration or sulfonation.
Biology
Research indicates that 4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid may exhibit biological activities such as:
- Antimicrobial Properties: Studies suggest potential effectiveness against various microbial strains.
- Anticancer Properties: Preliminary findings indicate that it may inhibit cancer cell proliferation through specific molecular interactions .
Case Study Example:
A study investigating the compound's effects on cancer cell lines demonstrated a significant reduction in cell viability at specific concentrations, indicating its potential as a therapeutic agent in oncology.
Medicine
Ongoing research is exploring the compound's potential as a therapeutic agent for treating diseases such as anxiety disorders and epilepsy. The mechanism of action may involve modulation of GABA receptor activity, which is critical in neurotransmission and mood regulation.
Clinical Trials:
While clinical trials are still in early stages, initial findings suggest that formulations containing this compound could lead to innovative treatments for neurological conditions.
Industry
In industrial applications, this compound is utilized in the production of:
Mechanism of Action
The mechanism of action of 4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Analogs :
4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid (CAS 20266-25-5): Chlorine at the ortho-position (2-position) on the phenyl ring. Molecular formula C₁₀H₁₀ClNO₃ (MW 227.64). The ortho-substitution introduces steric hindrance, reducing rotational freedom compared to the meta-isomer.
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid: Fluorine replaces chlorine at the 2-position.
4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid (CAS 196934-77-7): A methyl group at the 2-position alongside chlorine at 3-position. Molecular formula C₁₁H₁₂ClNO₃ (MW 241.67). The methyl group increases hydrophobicity and steric bulk, which may influence binding to biological targets.
Table 1: Substituent Effects on Physical Properties
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid | 3-Cl | C₁₀H₁₀ClNO₃ | 227.64 | Meta-Cl, carboxylic acid, amide bond |
| 4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid | 2-Cl | C₁₀H₁₀ClNO₃ | 227.64 | Ortho-Cl, increased steric hindrance |
| 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid | 2-F | C₁₀H₁₀FNO₃ | 211.19 | Electronegative F, enhanced H-bonding |
| 4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid | 3-Cl, 2-CH₃ | C₁₁H₁₂ClNO₃ | 241.67 | Methyl group adds hydrophobicity |
Functional Group Modifications
Extended Conjugation Systems :
- 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid (C₂₁H₂₁NO₆, MW 384.14): Incorporates a propenoyl linker and dimethoxyphenyl group. This extended conjugation system results in a higher logP value (indicative of lipophilicity) and distinct UV-Vis absorption (λmax ~300 nm).
Ester Derivatives :
- Ethyl 4-(3-chlorophenyl)-3-oxobutanoate (C₁₂H₁₃ClO₃, MW 240.68): Replaces the carboxylic acid with an ethyl ester. This modification increases membrane permeability but requires hydrolysis for activation.
Table 2: Functional Group Impact on Bioactivity
| Compound Name | Functional Modifications | Key Properties | Potential Applications |
|---|---|---|---|
| Target Compound | Carboxylic acid | High polarity, ionizable at physiological pH | Drug delivery, metal chelation |
| Ethyl 4-(3-chlorophenyl)-3-oxobutanoate | Ethyl ester | Enhanced lipophilicity, prodrug potential | Prodrug formulations |
| 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid | Propenoyl and dimethoxy groups | Extended conjugation, UV activity | Photodynamic therapy, sensors |
Biological Activity
4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid, also known as N-(3-chlorophenyl)-4-oxobutanoic acid, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms, and applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a butanoic acid backbone with a 3-chlorophenyl amino group. Its molecular formula is CHClNO, and it has a molecular weight of approximately 227.64 g/mol. The presence of the chlorophenyl group significantly influences its biological activity and interaction profiles compared to similar compounds.
Biological Activities
Research indicates that this compound exhibits various biological activities, which can be summarized as follows:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against several bacterial strains, showing potential effectiveness comparable to established antibiotics .
- Neurological Effects : Due to its structural similarity to other compounds that inhibit GABA reuptake, there is interest in exploring its effects on the central nervous system. GABA is a crucial inhibitory neurotransmitter, and modulation of its activity could have implications for treating neurological disorders .
- Enzyme Inhibition : The compound's ability to interact with various enzymes suggests potential applications in drug discovery, particularly as a therapeutic agent targeting specific metabolic pathways .
While specific mechanisms of action for this compound are not fully elucidated, several hypotheses based on its chemical structure have been proposed:
- GABA Reuptake Inhibition : Similar compounds have shown inhibitory effects on GABA reuptake, suggesting that this compound may act through similar pathways .
- Enzyme Interaction : The presence of functional groups such as carboxylic acids and amines allows for interactions with enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity .
Antimicrobial Studies
A series of studies evaluated the antimicrobial efficacy of this compound against common pathogens:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
These results indicate that the compound exhibits promising antimicrobial activity, particularly against Gram-positive bacteria .
Neurological Research
In neurological studies, the compound was tested for its effects on GABAergic signaling. Initial findings suggested that it could modulate GABA receptor activity, leading to potential applications in treating anxiety disorders or epilepsy .
Q & A
Basic Questions
Q. What established synthetic methodologies are available for 4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid, and what are the critical reaction parameters?
- Answer : The compound can be synthesized via Friedel-Crafts acylation using succinic anhydride and 3-chloroaniline derivatives in the presence of Lewis acids like AlCl₃. For example, 4-(4-chlorophenyl)-4-oxobutanoic acid was prepared via Friedel-Crafts acylation with dihydrofuran-2,5-dione (succinic anhydride) and chlorobenzene (AlCl₃ catalyst, 76% yield) . Alternative routes include Michael addition of thioglycolic acid to (E)-4-aryl-4-oxo-2-butenoic acids, as demonstrated for structurally related compounds . Key parameters include stoichiometric catalyst ratios (e.g., 1.2 equiv. AlCl₃), reaction time (~24 hours), and anhydrous conditions to avoid side reactions.
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?
- Answer :
- NMR : Proton NMR reveals characteristic peaks for the aromatic protons (δ 7.4–8.0 ppm, doublets for para-substituted chlorophenyl) and methylene groups adjacent to the carbonyl (δ 2.8–3.3 ppm, triplets) .
- FT-IR : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups confirm functional groups .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles to validate stereochemistry .
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR | δ 7.92 (d, J=8.3 Hz, ArH), δ 3.28 (t, CH₂CO₂H) | |
| FT-IR | 1700 cm⁻¹ (C=O), 3300 cm⁻¹ (N–H) |
Advanced Research Questions
Q. How can reaction conditions in Friedel-Crafts acylation be optimized to enhance the synthesis efficiency of this compound?
- Answer : Optimization strategies include:
- Catalyst screening : Testing alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) to improve regioselectivity .
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic acylation .
- Temperature control : Lower temperatures (0–5°C) minimize polyacylation byproducts .
- Workflow automation : Continuous flow reactors improve scalability and reproducibility, as seen in industrial analogs .
Q. What approaches resolve discrepancies between computational simulations and experimental spectroscopic data for this compound?
- Answer :
- Solvent effect modeling : Include solvent polarity in density functional theory (DFT) calculations to better match experimental NMR/IR .
- Tautomerism analysis : Investigate keto-enol equilibria using variable-temperature NMR to explain unexpected carbonyl shifts .
- Crystallographic validation : Compare computed (DFT) and experimental (SHELX-refined) bond lengths to identify conformational mismatches .
Q. How does the substitution pattern on the phenyl ring influence the biological activity of 4-oxobutanoic acid derivatives?
- Answer : Electron-withdrawing groups (e.g., Cl, F) enhance interactions with enzymes like cyclooxygenase (COX) and kynurenine-3-hydroxylase. For example:
- 3-Chlorophenyl analogs : Show potent enzyme inhibition due to improved hydrophobic interactions .
- 4-Fluorophenyl analogs : Exhibit higher metabolic stability compared to methyl derivatives .
| Substituent | Bioactivity (IC₅₀) | Key Target | Reference |
|---|---|---|---|
| 3-Cl | 0.8 μM (COX-2) | Anti-inflammatory | |
| 4-F | 1.2 μM (Kynurenine-3-hydroxylase) | Neuroprotection | |
| 4-MeO | 5.4 μM (Antimicrobial) | Antibacterial |
Methodological Notes
- Synthesis : Prioritize Friedel-Crafts acylation for scalability or Michael addition for regioselectivity .
- Characterization : Combine NMR, FT-IR, and X-ray crystallography for unambiguous structural confirmation .
- Data Analysis : Use computational tools (Gaussian, SHELX) to reconcile experimental and theoretical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
